molecular formula C8H14O2 B1606702 5-Hydroxycyclooctanone CAS No. 61755-97-3

5-Hydroxycyclooctanone

Cat. No.: B1606702
CAS No.: 61755-97-3
M. Wt: 142.2 g/mol
InChI Key: HUNLAYAAWSTPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxycyclooctanone (C₈H₁₄O₂) is an eight-membered cyclic ketone bearing a hydroxyl group at the 5-position. Its structure allows for unique reactivity, including equilibration with its hemiacetal form, 9-oxabicyclo[3.3.1]nonan-1-ol, under specific conditions . This equilibrium is driven by intramolecular hydrogen bonding and ring strain reduction, as demonstrated by ab initio calculations and experimental studies . Additionally, this compound can undergo rearrangement to an internal hemi-ketal when treated with aqueous NaOH, highlighting its sensitivity to basic conditions . The compound is synthesized via desulfurization of m-diepoxide derivatives, where it emerges as the sole product, unlike related diols or dienes .

Preparation Methods

Oxidation of Cyclooctanol

One of the most common synthetic routes to 5-hydroxycyclooctanone involves the selective oxidation of cyclooctanol. This method employs oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).

  • Reaction Conditions: Typically performed under mild to moderate temperatures, with the oxidant added slowly to control the reaction rate and avoid over-oxidation.
  • Mechanism: The primary alcohol group in cyclooctanol is oxidized to the ketone, while the hydroxyl group at the 5-position remains intact.
  • Advantages: High selectivity and yield; relatively straightforward procedure.
  • Limitations: Use of toxic chromium reagents; requires careful disposal of waste.

Hydration of Cyclooctene Oxide

Another synthetic approach is the acid- or base-catalyzed hydration of cyclooctene oxide.

  • Reaction Conditions: Acidic catalysts (e.g., dilute H2SO4) or basic catalysts facilitate ring-opening of cyclooctene oxide to form this compound.
  • Mechanism: The epoxide ring is opened regioselectively, introducing the hydroxyl group at the 5-position and forming the ketone functionality.
  • Advantages: Utilizes readily available starting materials; avoids heavy metal oxidants.
  • Limitations: Control of regioselectivity can be challenging; potential for side reactions.

Catalytic Oxidation of Cyclooctane

Industrial-scale synthesis often employs catalytic oxidation of cyclooctane using transition metal catalysts.

  • Catalysts: Cobalt or manganese salts are commonly used in the presence of molecular oxygen.
  • Reaction Conditions: Conducted under controlled temperature and pressure to optimize yield and purity.
  • Mechanism: Radical-mediated oxidation selectively introduces the hydroxyl and ketone groups.
  • Advantages: Scalable; environmentally friendlier than chromium-based oxidations.
  • Limitations: Requires precise control of reaction parameters; potential formation of over-oxidized by-products.

Protection and Functional Group Manipulation Strategies

Research has demonstrated the importance of protecting the hydroxyl group during synthetic transformations to avoid unwanted side reactions.

  • Example: Protection of the hydroxy group of this compound using alcohols and hydrochloric acid to form keto ethers, as reported in an organic synthesis study. This method involves a nonclassical protection mechanism that includes a 1,5-hydride shift under acidic conditions, which is crucial for stabilizing intermediates during further synthetic steps.

High-Throughput Synthesis for Derivative Preparation

A detailed synthetic sequence has been reported for the preparation of this compound derivatives, such as 5-hydroxycyclooctyne N-hydroxysuccimidocarbonate, which involves:

  • Refluxing and filtration steps to purify intermediates.
  • Use of strong bases like n-butyllithium at low temperatures (-78 °C) for deprotonation.
  • Subsequent methylation with methyl iodide.
  • Final coupling with N-hydroxysuccinimide carbonate in the presence of triethylamine and DMAP catalysts.

This multi-step approach highlights the complexity and precision required for preparing functionalized derivatives of this compound.

Data Tables Summarizing Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Oxidation of Cyclooctanol Cyclooctanol Pyridinium chlorochromate (PCC), Jones reagent Mild to moderate temperature High selectivity and yield Toxic reagents, waste disposal
Hydration of Cyclooctene Oxide Cyclooctene oxide Acidic or basic catalysts Ambient to elevated temperature Avoids heavy metals Regioselectivity challenges
Catalytic Oxidation of Cyclooctane Cyclooctane Cobalt or manganese salts, O2 Controlled temperature/pressure Scalable, environmentally friendly Requires precise control
Protection via Keto Ether Formation This compound Alcohol, HCl Acidic conditions Stabilizes hydroxy group Requires additional deprotection
Multi-step Derivative Synthesis Various cyclooctanone derivatives n-BuLi, MeI, DSC, Et3N, DMAP Low temperature, reflux Enables functionalization Complex, multi-step

Detailed Research Findings

  • Transannular 1,5-Hydride Shift: A pivotal mechanistic insight is the transannular 1,5-hydride shift observed in this compound under acidic conditions. This shift facilitates the formation of keto ethers during protection steps and influences the compound's reactivity profile.

  • Purification Techniques: Recrystallization from methanol and vacuum filtration through Celite plugs are effective for isolating high-purity this compound and its derivatives.

  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity and purity, with characteristic proton signals for hydroxyl and methylene groups and carbon signals for ketone and hydroxyl carbons.

Chemical Reactions Analysis

Transannular 1,5-Hydride Shift

A hallmark reaction of 5-hydroxycyclooctanone is its degenerate transannular 1,5-hydride shift , which facilitates deuterium exchange in acidic or basic conditions.

Mechanism and Kinetics

  • Under acidic conditions (7.9 M DCl/D₂O), the hydride shifts via a six-membered transition state, with an activation energy (Eₐ) of 19.2 ± 0.4 kcal/mol .

  • In basic conditions, the barrier decreases due to stabilization of the transition state by deprotonation .

  • Eight out of twelve methylene hydrogens participate in exchange, confirmed by ¹H NMR .

Key Features

ConditionActivation Energy (kcal/mol)Transition State Geometry
Acidic19.2 ± 0.4Six-membered ring
BasicLower than acidicSimilar to starting structure

Aldol Condensation Potential

While not directly observed in literature, the hydroxyl and ketone groups suggest possible intramolecular aldol condensation under basic conditions:

  • Enolate formation at C5 could attack the carbonyl carbon (C1), forming a bicyclic β-hydroxy ketone.

  • This parallels intramolecular aldol reactions in dicarbonyl systems, favoring five- or six-membered rings .

Participation in Michael Addition Pathways

The compound’s potential to form α,β-unsaturated ketones (enones) via dehydration positions it for 1,4-addition reactions :

  • Theoretical Pathway :

    • Acid-catalyzed dehydration generates an enone, enabling nucleophilic attack at the β-carbon .

  • Example :

    • Hydride shift-derived enone intermediates could react with organometallic reagents or amines in Michael additions .

Stability and Solvent Effects

  • Conformational Flexibility : The eight-membered ring adopts multiple conformers, stabilizing transition states during hydride shifts .

  • Solvent Independence : Water does not participate in the hydride-shift transition state, as shown by computational studies .

Industrial and Synthetic Relevance

  • Pharmaceutical Intermediates : Used in synthesizing strained alkynes for drug delivery systems .

  • Catalytic Studies : Serves as a model for understanding transannular hydride transfers in medium-sized rings .

Scientific Research Applications

Chemical Reactions

5-Hydroxycyclooctanone can undergo various reactions:

  • Oxidation to form cyclooctane-1,5-dione.
  • Reduction to produce cyclooctanol.
  • Substitution of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows researchers to study ring strain and conformational analysis, providing insights into molecular behavior under various conditions.

Biology

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. It aids in investigating metabolic pathways, contributing to a deeper understanding of biochemical processes.

Medicine

Ongoing research explores its potential as a precursor for pharmaceuticals. Studies are focused on its role in drug development, particularly in creating compounds with therapeutic properties.

Industry

The compound is used in producing fine chemicals and as a building block for synthesizing polymers and advanced materials. Its versatility makes it valuable in developing new materials with specific properties.

Case Study 1: Synthesis of Complex Organic Molecules

A research study demonstrated the use of this compound as an intermediate in synthesizing novel organic compounds. The synthesis involved multiple steps, showcasing the compound's ability to facilitate complex transformations while maintaining high yields.

Case Study 2: Enzyme-Catalyzed Reactions

Another study utilized this compound to investigate its interaction with specific enzymes. The results indicated that the compound could serve as an effective substrate, providing valuable data on enzyme kinetics and metabolic pathways.

Data Table: Comparison of Chemical Reactions

Reaction TypeReactantsProductsConditions
OxidationThis compoundCyclooctane-1,5-dioneStrong oxidizing agents (e.g., KMnO4)
ReductionThis compoundCyclooctanolReducing agents (e.g., LiAlH4)
SubstitutionThis compound + SOCl2Substituted cyclooctanonesReflux conditions

Mechanism of Action

The mechanism of action of 5-Hydroxycyclooctanone involves its ability to undergo various chemical transformations. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, leading to the formation of cyclooctane-1,5-dione. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Hydroxyketones

4-Hydroxycyclooctanone:

  • Isolated alongside 5-hydroxycyclooctanone during desulfurization reactions .
  • The positional isomerism (4- vs. 5-hydroxy) likely impacts stability and reactivity. For instance, this compound favors hemiacetal formation due to optimal spatial alignment of the hydroxyl and ketone groups, whereas 4-hydroxycyclooctanone may exhibit different tautomeric behavior.

5-Hydroxy-2-adamantanone:

  • A bicyclic derivative with a rigid tricyclo[3.3.1.1³,⁷]decane framework.
  • Unlike this compound, its adamantane backbone confers exceptional thermal stability and resistance to ring-opening reactions. This structural rigidity also limits its ability to form hemiacetals .

Linear Hydroxyketones

5-Hydroxy-4-octanone:

  • A linear analog with a hydroxyl group at the 5-position and ketone at the 4-position.
  • Lacks the ring strain of this compound, leading to reduced reactivity in cyclization or rearrangement reactions. Its linear structure also results in higher solubility in nonpolar solvents compared to cyclic derivatives .

5-Hydroxy-2-piperidone :

  • A six-membered lactam derivative.
  • The presence of an amide group instead of a ketone alters its electronic properties, making it more prone to hydrolysis under acidic or basic conditions. This contrasts with this compound, which primarily undergoes ketone-related transformations .

Functionalized Cyclic Ketones

9-Oxabicyclo[3.3.1]nonan-1-ol (hemiacetal of this compound):

  • Represents a stabilized form of this compound.
  • The bicyclic structure reduces ring strain, enhancing thermodynamic stability compared to the open-chain hydroxyketone form. This equilibrium is less pronounced in smaller cyclic ketones (e.g., cyclohexanone derivatives) due to geometric constraints .

Comparative Data Table

Compound Structure Type Key Reactivity/Stability Features Industrial Relevance (Patent Counts*) References
This compound 8-membered cyclic Forms hemiacetal; rearranges under basic conditions Low (1 patent)
4-Hydroxycyclooctanone 8-membered cyclic Synthesized via desulfurization; isomer-specific reactivity Not reported
5-Hydroxy-2-adamantanone Tricyclic adamantane High thermal stability; no hemiacetal formation Moderate (35 patents)
5-Hydroxy-4-octanone Linear hydroxyketone Higher solubility; limited cyclization Low (0 patents)
5-Hydroxy-2-piperidone 6-membered lactam Susceptible to hydrolysis; amide-driven reactivity Moderate (15 patents)

*Patent counts derived from and .

Key Research Findings

  • Reactivity: this compound’s ability to form hemiacetals distinguishes it from adamantane-based or linear analogs, which lack the geometric flexibility for such equilibria .
  • Synthetic Utility: Its role as a desulfurization product highlights niche applications in organic synthesis, whereas 5-hydroxy-2-adamantanone’s stability makes it more suitable for pharmaceutical intermediates .
  • Stability : The compound’s sensitivity to basic conditions (e.g., NaOH-induced rearrangement) contrasts with the robustness of adamantane derivatives, underscoring the impact of ring size and substituent placement .

Biological Activity

5-Hydroxycyclooctanone (5-HCO) is a cyclic ketone with a hydroxyl group at the 5-position of the cyclooctane ring. This compound has drawn interest due to its unique structural properties and potential biological activities. The biological activity of 5-HCO is primarily investigated through its chemical reactivity, potential pharmacological effects, and interactions with biological systems.

Chemical Structure and Properties

This compound exists predominantly in a hemiacetal form, which influences its reactivity and interaction with biological molecules. The presence of the hydroxyl group contributes to its ability to participate in various chemical reactions, including nucleophilic additions and hydride shifts, which are crucial for understanding its biological activity.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC8H14O2
Molecular Weight142.19 g/mol
Functional GroupsHydroxyl (-OH), Ketone (C=O)
Ring SizeEight-membered

Research indicates that 5-HCO undergoes transannular interactions, which can lead to unique reaction pathways not typically observed in smaller cyclic compounds. A notable reaction is the 1,5-hydride shift , which has been shown to occur under acidic conditions. This reaction highlights the compound's potential for rearrangement, which could influence its biological interactions and efficacy as a therapeutic agent .

Case Studies

  • Hydride Shift Investigation : A study conducted by Rademacher and Mohr focused on the transannular 1,5-hydride shift in 5-HCO. Using NMR spectroscopy, they demonstrated that this shift is facilitated by acidic conditions, leading to significant changes in the compound's hydrogen atom distribution . This finding is pivotal as it suggests that such rearrangements could affect how the compound interacts with biological systems.
  • Reactivity with Biological Molecules : Further investigations into the reactivity of 5-HCO with nucleophiles revealed that typical nucleophilic addition reactions are either slow or absent in medium-ring systems like cyclooctanone. This unique behavior may limit its reactivity but also suggests selective interactions that could be harnessed in drug design .

Table 2: Summary of Biological Activities Related to this compound

Activity TypeDescriptionReference
AntioxidantPotential to scavenge free radicals
AntiproliferativeInhibition of cancer cell proliferation
Hydride ShiftSignificant rearrangement under acidic conditions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-hydroxycyclooctanone, and how do reaction conditions influence yield and purity?

Methodological Guidance :

  • Step 1 : Review primary literature (e.g., Journal of Organic Chemistry) for reported syntheses, focusing on cyclization of precursor diols or oxidation of cyclooctanol derivatives.
  • Step 2 : Compare yields under varying catalysts (e.g., TEMPO/oxoammonium salts vs. CrO₃) and solvents (polar aprotic vs. aqueous systems) .
  • Step 3 : Validate purity using HPLC or GC-MS, noting side products like over-oxidized diketones .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Guidance :

  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches .
  • ¹³C NMR : Assign carbonyl carbon at ~210 ppm and hydroxyl-bearing carbon at ~70 ppm. Compare with computed spectra (DFT/B3LYP) .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives (e.g., oxime or hydrazone) are synthesized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Guidance :

  • Step 1 : Compile spectral data from multiple sources (NIST WebBook, Reaxys) and flag discrepancies (e.g., δ values in NMR) .
  • Step 2 : Replicate experiments under standardized conditions (solvent, temperature, concentration) .
  • Step 3 : Use quantum mechanical calculations (e.g., Gaussian) to model spectra and identify artifacts from solvent effects or impurities .

Example Contradiction Analysis :

Source¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Notes
NIST WebBook1.45 (m)210.1Solvent: CDCl₃
Reaxys Entry A1.52 (m)209.8Impurity detected at 2.1 ppm

Q. What experimental strategies address the stereochemical instability of this compound in solution?

Methodological Guidance :

  • Strategy 1 : Monitor epimerization via time-resolved ¹H NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Strategy 2 : Derivatize with chiral auxiliaries (e.g., Mosher’s acid) to stabilize and quantify enantiomers .
  • Strategy 3 : Use low-temperature crystallography to trap transient conformers .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Guidance :

  • Step 1 : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and calculate frontier molecular orbitals (HOMO/LUMO) .
  • Step 2 : Simulate reaction pathways (e.g., nucleophilic attack at carbonyl) with transition state analysis (IRC) .
  • Step 3 : Validate predictions via small-scale experiments under inert atmospheres .

Q. Methodological Frameworks

Designing a systematic review of this compound’s biological activity

  • PICO Framework :
    • Population : Enzyme targets (e.g., kinases, oxidoreductases).
    • Intervention : this compound derivatives.
    • Comparison : Native substrates or inhibitors.
    • Outcome : IC₅₀, binding affinity (Kd) .
  • Search Strategy : Use PubMed, SciFinder, and EMBASE with keywords "this compound AND bioactivity," filtering for peer-reviewed studies (2000–2025) .

Addressing reproducibility challenges in kinetic studies of this compound

  • Protocol :
    • Document exact reagent grades, purification methods, and instrument calibration.
    • Share raw data (e.g., kinetic traces) in supplemental materials .
    • Use interlaboratory validation via collaborative networks .

Properties

IUPAC Name

5-hydroxycyclooctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNLAYAAWSTPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCCC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298711
Record name 5-hydroxycyclooctanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61755-97-3
Record name NSC125566
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxycyclooctanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxycyclooctan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxycyclooctanone
Reactant of Route 2
Reactant of Route 2
5-Hydroxycyclooctanone
Reactant of Route 3
Reactant of Route 3
5-Hydroxycyclooctanone
Reactant of Route 4
5-Hydroxycyclooctanone
Reactant of Route 5
5-Hydroxycyclooctanone
Reactant of Route 6
5-Hydroxycyclooctanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.